molecular formula C21H14F13NO B3042818 N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-76-7

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No. B3042818
CAS RN: 680213-76-7
M. Wt: 543.3 g/mol
InChI Key: OWIIHRGUPHIIKH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, commonly known as DMTF, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicine. In

Mechanism of Action

The exact mechanism of action of DMTF is not fully understood, but it is believed to involve the modulation of multiple signaling pathways within cells. DMTF has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and immunity. In addition, DMTF has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMTF has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. In addition, DMTF has been shown to possess potent antioxidant and neuroprotective properties, making it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, DMTF has been shown to modulate the expression of genes involved in glucose and lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMTF is its potent pharmacological activity, which makes it an attractive candidate for the development of new drugs for the treatment of various diseases. In addition, DMTF has been shown to possess excellent stability and solubility, making it easy to handle and administer in laboratory experiments. However, one of the major limitations of DMTF is its relatively high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for the study of DMTF. One potential area of research is the development of new drugs based on the structure of DMTF, which may exhibit improved pharmacological activity and reduced side effects. Another potential area of research is the exploration of the molecular mechanisms underlying the pharmacological activity of DMTF, which may provide new insights into the treatment of various diseases. Finally, the potential applications of DMTF in the treatment of metabolic disorders such as diabetes and obesity warrant further investigation.

Scientific Research Applications

DMTF has been studied extensively for its potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In addition, DMTF has been shown to possess potent antioxidant and neuroprotective properties, making it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F13NO/c1-10-6-5-7-11(2)14(10)35-15(36)12-8-3-4-9-13(12)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h3-9H,1-2H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIHRGUPHIIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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